

Application Notes and Protocols: OKI-006 in Combination with Immunotherapy

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Compound of Interest

Compound Name: OKI-006

Cat. No.: B12415500

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Introduction

OKI-006 is a potent, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. It is the active metabolite of the prodrugs OKI-005 (designed for in vitro use) and OKI-179 (bocodepsin, designed for in vivo use).[1][2] By selectively inhibiting class I HDACs (HDAC1, 2, and 3), **OKI-006** modulates the acetylation of histones and other proteins, leading to changes in gene expression.[3][4] This epigenetic modulation has shown promise in oncology, not only through direct anti-tumor effects but also by enhancing the efficacy of immunotherapy.[1][5]

These application notes provide a summary of the preclinical and clinical data on the use of **OKI-006**'s prodrug, OKI-179, in combination with immunotherapy, along with detailed protocols for key experiments.

Mechanism of Action: Synergy with Immunotherapy

HDAC inhibitors, including **OKI-006**, are thought to potentiate immunotherapy through several mechanisms that collectively enhance the anti-tumor immune response.[1] These include:

- Increased Tumor Cell Immunogenicity: Upregulation of MHC class I and II expression on tumor cells, making them more visible to the immune system.[1]
- Modulation of the Tumor Microenvironment (TME):

- Promoting the polarization of macrophages towards a pro-inflammatory M1 phenotype.[\[6\]](#)
- Reducing the number and suppressive function of regulatory T cells (Tregs).[\[5\]](#)[\[6\]](#)
- Direct Effects on T Cells:
 - Transiently increasing histone acetylation in T cells.[\[5\]](#)
 - Enhancing the activation and cytokine production of effector T cells.[\[5\]](#)
 - Activating the Wnt/ β -catenin signaling pathway, which can enhance the anti-tumor activity of T cells.[\[6\]](#)

Preclinical Data

In Vivo Studies

Preclinical studies have demonstrated the synergistic anti-tumor activity of OKI-179 in combination with anti-PD-1 checkpoint inhibitors.

Table 1: Summary of In Vivo Efficacy of OKI-179 and Anti-PD-1 Combination Therapy

Tumor Model	Treatment Groups	Key Findings	Reference
MC38 Colorectal Cancer (C57BL/6 mice)	1. Vehicle	Median survival data not provided, but vehicle group showed the poorest survival.	[5]
2. OKI-179 (60 mg/kg, oral, daily)	Not statistically significant improvement in survival compared to vehicle.	[5]	
3. α PD-1 (250 μ g, IP, 3x/week)	Not statistically significant improvement in survival compared to vehicle.	[5]	
4. OKI-179 (continuous) + α PD-1	Not statistically significant improvement in survival compared to single agents.	[5]	
5. OKI-179 (intermittent: 4 days on/3 days off) + α PD-1	Statistically significant enhancement in survival compared to either OKI-179 alone ($p=0.0162$) or α PD-1 alone ($p=0.0137$).	[5]	
Humanized MDA-MB-231 Breast Cancer Xenograft	1. Vehicle	-	[1]
2. OKI-179	-	[1]	
3. Nivolumab (anti-PD-1)	-	[1]	

-
4. OKI-179 + Nivolumab
- Improved tumor growth inhibition and increased T-cell activation in the tumor microenvironment compared to single agents. [\[1\]](#)
-

In Vitro Studies

In vitro studies using the active compound's prodrug, OKI-005, have elucidated its direct effects on immune cells.

Table 2: Summary of In Vitro Effects of OKI-005 on Human T Cells

Assay	Cell Type	Treatment	Key Findings	Reference
Histone Acetylation	Healthy Donor PBMCs	1 μ M OKI-005 for 24 hours	Robust increase in acetylated histone H3 on lysine 27 (Ac-H3K27) in CD3+ T cells.	[5] [7]
Cytokine Production	Healthy Donor PBMCs stimulated with PMA/Ionomycin	1 μ M OKI-005 (continuous exposure)	Suppression of IL-2, TNF α , and IFN γ production in T cells. This effect was reversible upon removal of the inhibitor.	[5]
Regulatory T cells (Tregs)	Healthy Donor PBMCs	OKI-005 (\geq 250 nM) for 24 hours	~50% reduction in FOXP3 expression among CD4+ T cells.	[5]

Clinical Data

A first-in-human Phase 1 clinical trial (NCT03931681) has evaluated the safety, pharmacokinetics, and pharmacodynamics of OKI-179 (bocodepsin) in patients with advanced solid tumors.[3]

Table 3: Summary of Phase 1 Clinical Trial of OKI-179 (NCT03931681)

Parameter	Findings	Reference
Dosing Schedules	Intermittent (4 days on/3 days off; 5 days on/2 days off) and continuous daily dosing.	[3]
Maximum Tolerated Dose (MTD)	450 mg with 4 days on/3 days off schedule; 200 mg with continuous dosing.	[3]
Recommended Phase 2 Dose (RP2D)	300 mg daily on a 4 days on/3 days off schedule with prophylactic antiemetics.	[8]
Common Adverse Events	Nausea, fatigue, thrombocytopenia.	[3]
Pharmacodynamics	Dose-dependent increase in H3K27 acetylation in circulating T cells, temporally associated with OKI-006 plasma concentrations.	[8]
Clinical Activity	Prolonged stable disease observed in some heavily pretreated patients, including those with platinum-resistant ovarian cancer.	[3]

A Phase 1b/2 clinical trial (NCT05340621) is currently evaluating OKI-179 in combination with the MEK inhibitor binimetinib in patients with RAS-pathway mutated solid tumors, including

NRAS-mutated melanoma previously treated with immunotherapy.[3][9] In this study, an overall response rate of 38% was observed in patients with metastatic NRAS-mutated melanoma.[3]

Experimental Protocols

In Vivo Murine Colorectal Cancer Model

Objective: To evaluate the in vivo efficacy of OKI-179 in combination with an anti-PD-1 antibody in a syngeneic mouse model of colorectal cancer.

Materials:

- Mice: Female C57BL/6J mice.[5]
- Tumor Cells: MC38 colorectal cancer cells.[5]
- Reagents:
 - OKI-179.[5]
 - Vehicle control (e.g., citrate buffer).[5]
 - Anti-mouse PD-1 antibody (e.g., clone RMP1-14).[4][5]
 - Isotype control antibody.
 - Matrigel.[5]
 - HBSS.[5]
- Equipment:
 - Calipers.
 - Syringes and needles for subcutaneous and intraperitoneal injections.

Procedure:

- Tumor Cell Implantation:

- Harvest MC38 cells and resuspend in a 1:1 mixture of HBSS and Matrigel.
- Subcutaneously inject 1×10^6 MC38 cells in a volume of 0.1 mL into the right flank of each mouse.[5]
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
 - Calculate tumor volume using the formula: $V = (\text{length} \times \text{width}^2) \times 0.52$. [1]
- Randomization and Treatment:
 - When tumors reach an average size of approximately 100 mm³, randomize mice into treatment groups (n=12 mice/group).[4][5]
 - Group 1 (Vehicle): Administer vehicle orally, daily.[5]
 - Group 2 (OKI-179 alone): Administer OKI-179 at 60 mg/kg orally, daily.[5]
 - Group 3 (αPD-1 alone): Administer anti-PD-1 antibody at 250 µg per mouse via intraperitoneal (IP) injection, three times a week.[5]
 - Group 4 (Combination - Continuous): Administer OKI-179 (60 mg/kg, oral, daily) and anti-PD-1 antibody (250 µg, IP, 3x/week).[5]
 - Group 5 (Combination - Intermittent): Administer OKI-179 (60 mg/kg, oral) on a 4-days-on/3-days-off schedule and anti-PD-1 antibody (250 µg, IP, 3x/week).[5]
- Endpoint:
 - Continue treatment for a specified duration (e.g., 30 days).[5]
 - Monitor mice for survival.
 - Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or if ulceration occurs, in accordance with IACUC protocols.[4][5]

In Vitro T-Cell Cytokine Production Assay

Objective: To assess the effect of OKI-005 on cytokine production by human T cells.

Materials:

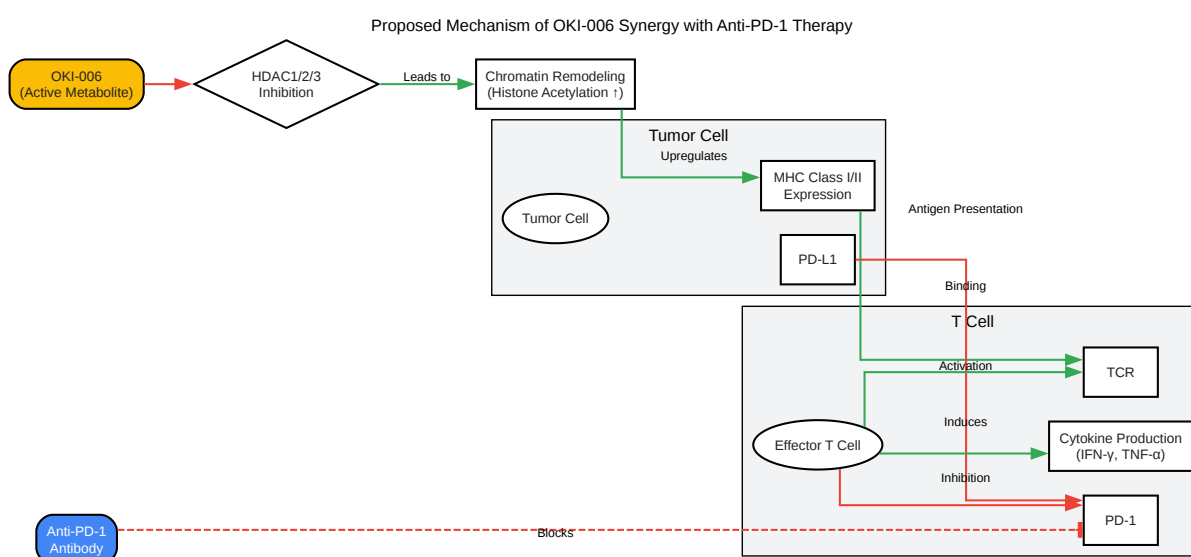
- Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
- Reagents:
 - OKI-005.[\[5\]](#)
 - DMSO (vehicle control).[\[5\]](#)
 - PMA (Phorbol 12-myristate 13-acetate).[\[5\]](#)
 - Ionomycin.[\[5\]](#)
 - Brefeldin A (protein transport inhibitor).
 - RPMI-1640 complete medium.
 - Ficoll-Paque for PBMC isolation.
 - Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-IFN γ , anti-TNF α , anti-IL-2).
 - Fixation/Permeabilization buffers for intracellular staining.
- Equipment:
 - 96-well cell culture plates.
 - Centrifuge.
 - 37°C, 5% CO₂ incubator.
 - Flow cytometer.

Procedure:

- Cell Preparation:
 - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 - Wash and resuspend PBMCs in complete RPMI-1640 medium.
- Cell Culture and Treatment:
 - Plate PBMCs in a 96-well plate.
 - Treat cells with 1 μ M OKI-005 or DMSO (vehicle control) for a specified duration (e.g., 18 hours).[\[5\]](#)[\[10\]](#)
- T-Cell Stimulation:
 - During the treatment period, stimulate the T cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 μ g/mL).[\[5\]](#)
 - Add Brefeldin A for the final 4-6 hours of culture to allow for intracellular cytokine accumulation.
- Flow Cytometry Staining:
 - Harvest the cells and wash with PBS.
 - Perform surface staining with antibodies against CD3, CD4, and CD8.
 - Fix and permeabilize the cells according to the manufacturer's protocol.
 - Perform intracellular staining with antibodies against IFN γ , TNF α , and IL-2.
- Data Acquisition and Analysis:
 - Acquire data on a flow cytometer.
 - Gate on CD3⁺ T cells, and then further on CD4⁺ and CD8⁺ subsets.

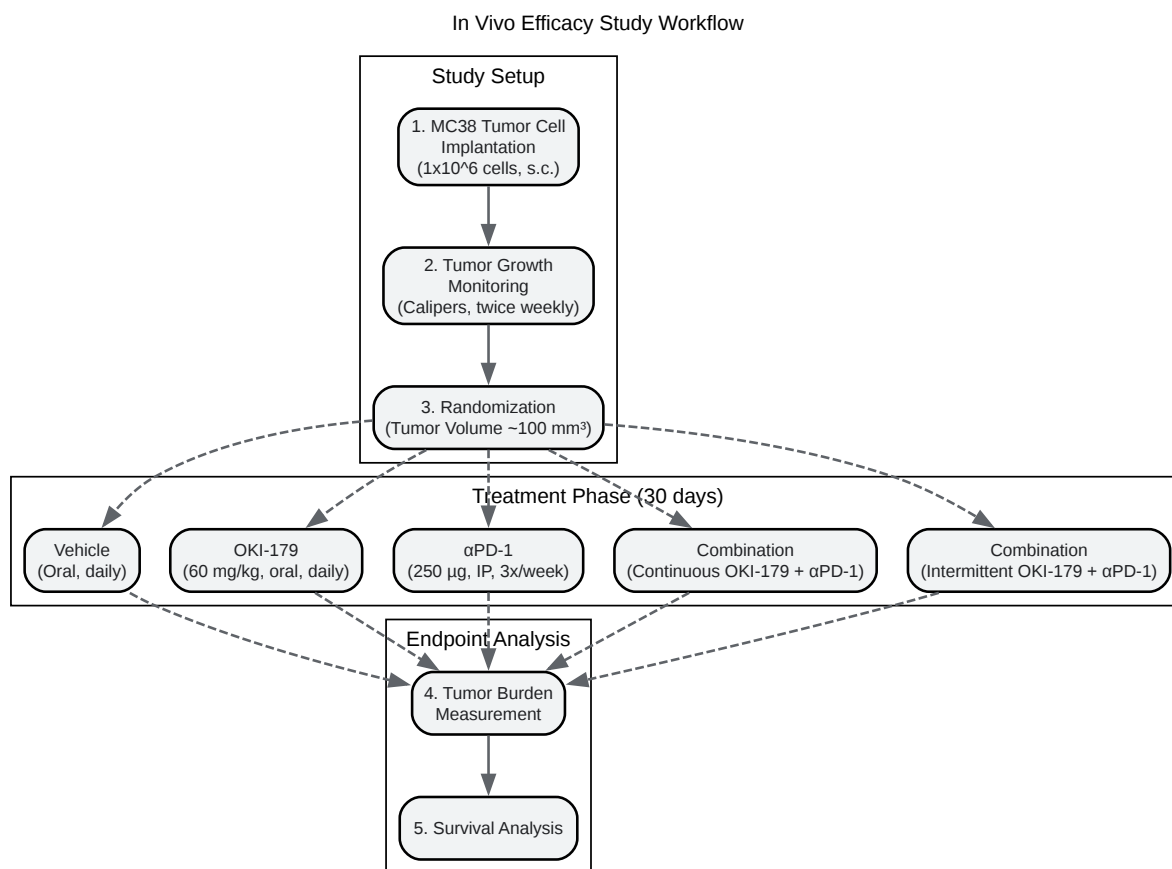
- Analyze the percentage of cells producing each cytokine in the OKI-005-treated group compared to the DMSO control.[5]

Visualizations



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Caption: Mechanism of **OKI-006** and anti-PD-1 synergy.



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Caption: Workflow for in vivo combination therapy studies.

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